Navigating the Landscape of Drug Discovery: A Technical Guide to 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic Acid
Navigating the Landscape of Drug Discovery: A Technical Guide to 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold
In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. The[1][2][3]triazolo[4,3-a]pyridine core is one such scaffold that has garnered significant attention for its versatile biological activities.[1][4][5] This technical guide delves into a specific, functionalized derivative of this core: 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic acid , identified by the CAS number 1306738-89-5 [3]. While in-depth research on this particular molecule is emerging, this guide will provide a comprehensive overview based on the established chemistry of the parent scaffold and related analogues, offering valuable insights for researchers and drug development professionals.
The strategic placement of an amino group at the 3-position and a carboxylic acid at the 6-position on the triazolopyridine ring system creates a molecule with multifaceted potential. These functional groups not only influence the molecule's physicochemical properties but also provide reactive handles for further chemical modification, making it an attractive building block for creating libraries of compounds for high-throughput screening.
Physicochemical Properties and Structural Elucidation
The unique arrangement of atoms in 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic acid dictates its physical and chemical behavior. A summary of its key identifiers is presented below.
| Property | Value | Source |
| CAS Number | 1306738-89-5 | [3] |
| Molecular Formula | C₇H₆N₄O₂ | Derived |
| Molecular Weight | 178.15 g/mol | Derived |
| IUPAC Name | 3-amino-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid | [3] |
The structural and spectroscopic properties of the closely related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been described, providing a foundational understanding of the core structure.[1][4] Techniques such as FTIR, FT-Raman, and XRD studies on this analogue reveal a centrosymmetric monoclinic space group.[1] It is reasonable to infer that 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic acid would exhibit comparable spectroscopic characteristics, with distinct signals arising from the carboxylic acid group.
Synthesis and Chemical Reactivity: A Proposed Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic acid.
Experimental Protocol (Hypothetical):
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Hydrazone Formation: 2-Hydrazino-6-methylpyridine is reacted with glyoxylic acid in a suitable solvent (e.g., ethanol) under reflux to form the corresponding hydrazone intermediate.
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Oxidative Cyclization: The hydrazone is then subjected to oxidative cyclization using an oxidizing agent like nitrobenzene or air to form the[1][2][3]triazolo[4,3-a]pyridine ring system.
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Functional Group Modification: The methyl group at the 6-position would then need to be oxidized to a carboxylic acid, potentially using a strong oxidizing agent like potassium permanganate. The introduction of the amino group at the 3-position could be achieved through various methods, such as nucleophilic aromatic substitution on a halogenated precursor.
The amino and carboxylic acid groups on the final product offer opportunities for a wide range of chemical transformations, including amide bond formation, esterification, and N-alkylation, allowing for the generation of a diverse library of derivatives.
Potential Applications in Drug Discovery and Research
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][4][5][7] Derivatives of this core have shown a broad spectrum of activities, including antifungal, antibacterial, anticonvulsant, and antioxidant properties.[1]
Kinase Inhibition
A significant area of interest for this scaffold is in the development of kinase inhibitors. For instance, derivatives of the isomeric[1][2][3]triazolo[4,3-a]pyrazine have been synthesized and evaluated as potent c-Met kinase inhibitors, showing promising antitumor activity.[8] Given the structural similarities, it is plausible that 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic acid could serve as a valuable starting point for the design of inhibitors for various kinases implicated in cancer and other diseases.
Central Nervous System (CNS) Activity
The[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one core is a key intermediate in the synthesis of Trazodone, a well-known antidepressant.[7] This highlights the potential of the broader scaffold to interact with targets in the central nervous system. The specific functional groups of 3-Aminotriazolo[4,3-a]pyridine-6-carboxylic acid could be tailored to target specific receptors or enzymes involved in neurological disorders.
Immune Checkpoint Inhibition
Recent research has identified[1][2][3]triazolo[4,3-a]pyridine derivatives as potent inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy.[9] This opens up an exciting avenue for the development of small-molecule immunomodulators based on this scaffold.
The potential biological activities are summarized in the following diagram:
Sources
- 1. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid - Cas No: 1306738-89-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
